molecular formula C18H12ClN5O2S B2922923 N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide CAS No. 1251556-52-1

N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No. B2922923
M. Wt: 397.84
InChI Key: UBHHHBHEQZAHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H12ClN5O2S and its molecular weight is 397.84. The purity is usually 95%.
BenchChem offers high-quality N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is related to a class of chemicals prepared through specific reactions, like those between N-alkyl (or aryl) pyridine carboxamide oximes and thiophosgene, which form 3-Pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones. Such compounds undergo rearrangement catalyzed by metallic copper, resulting in 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones (Dürüst, Ağirbaş, & Sümengen, 1991).

Biological Activity

  • Antimycobacterial Properties :

    • Compounds with structural similarities, specifically pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones, exhibit antimycobacterial activity against Mycobacterium tuberculosis. Their activity is attributed to their role as carboxylic acid isosteres, and derivatization to increase lipophilicity enhances cellular permeability (Gezginci, Martin, & Franzblau, 1998).
  • Inhibition of Acetyl- and Butyrylcholinesterase :

    • Similar compounds, such as 5-Aryl-1,3,4-oxadiazoles, show potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological conditions like dementia. These compounds block the entry into the enzyme gorge and the catalytic site, offering therapeutic potential in neurodegenerative diseases (Pflégr et al., 2022).
  • Antibacterial Activity :

    • Derivatives of this compound, particularly those containing the 1,2,4-oxadiazole moiety, have demonstrated antibacterial properties. They show varying degrees of potency against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating their relevance in addressing bacterial infections (Palkar et al., 2017).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-13-3-1-2-11(8-13)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)12-4-6-20-7-5-12/h1-8,10H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHHHBHEQZAHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

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